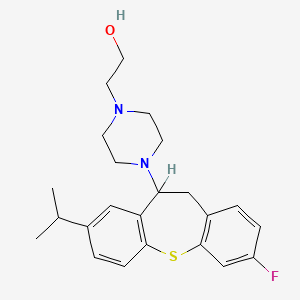
Isofloxythepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
イソフロキセピンは、抗精神病作用が知られている神経遮断薬です。 ジベンゾチエピン系化合物に属し、中枢神経系への影響、特に統合失調症やその他の精神病性障害の治療における効果について研究されてきました .
準備方法
合成経路と反応条件: イソフロキセピンの合成には、いくつかの重要なステップが含まれます。
出発物質: 反応は、2-ブロモ-4-フルオロフェニル酢酸と4-イソプロピルチオフェノールから始まります。
中間体の形成: これらの反応物は、ジメチルホルムアミド中、炭酸カリウムの存在下、100°Cで銅触媒カップリング反応を起こし、4-フルオロ-2-(4-イソプロピルフェニルチオ)フェニル酢酸を生成します。
環化: この中間体は、150°Cでポリリン酸を用いて環化され、3-フルオロ-8-イソプロピルジベンゾ[b,f]-チエピン-10(11H)-オンが得られます。
還元: ケトンは、エタノール中で水素化ホウ素ナトリウムで還元されて、3-フルオロ-10-ヒドロキシ-8-イソプロピル-10,11-ジヒドロジベンゾ[b,f]チエピンが生成されます。
塩素化: この化合物は、ベンゼン中でチオニルクロリドで処理されて、10-クロロ-3-フルオロ-8-イソプロピル-10,11-ジヒドロジベンゾ[b,f]チエピンが生成されます。
最終的な縮合: 最後に、塩素化された化合物は、クロロホルム中で還流させて1-(2-ヒドロキシエチル)ピペラジンと縮合させて、イソフロキセピンが得られます.
工業的生産方法: イソフロキセピンの工業的生産は、同様の合成経路に従いますが、より大規模に行われ、収率と純度の最適化が行われます。連続フロー反応器や自動システムの使用により、プロセス効率とスケーラビリティを向上させることができます。
3. 化学反応の分析
反応の種類: イソフロキセピンは、さまざまな化学反応を起こし、以下のようなものがあります。
一般的な試薬と条件:
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬を使用できます。
還元: エタノール中の水素化ホウ素ナトリウムが一般的に使用されます。
置換: 塩基の存在下で、アミンやアルコールなどの求核剤が置換反応を促進します。
主な生成物:
スルホキシドとN-オキシド: 酸化によって生成されます。
ヒドロキシ誘導体: 還元によって生成されます。
置換誘導体: 求核置換によって生成されます.
4. 科学研究への応用
イソフロキセピンは、さまざまな分野における応用について広く研究されてきました。
化学反応の分析
Types of Reactions: Isofloxythepin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and N-oxides, which are potential metabolites.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride in ethanol is commonly used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base can facilitate substitution reactions.
Major Products:
Sulfoxides and N-oxides: Formed through oxidation.
Hydroxy derivatives: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
科学的研究の応用
Isofloxythepin has been extensively studied for its applications in various fields:
作用機序
イソフロキセピンは、主に脳内のドーパミン受容体の拮抗作用によって効果を発揮します。ドーパミンD1およびD2受容体に対して高い親和性があり、それらの活性を阻害することにより、精神病の症状を軽減します。 さらに、セロトニン受容体にも影響を与え、全体的な治療効果に貢献している可能性があります .
類似化合物:
ゾテピン: 類似の抗精神病作用を持つ別のジベンゾチエピン誘導体です.
ペルフェナジン: 統合失調症の治療における有効性が同等のフェノチアジン誘導体です.
クロフルミド: 神経遮断作用を持つ関連化合物です.
独自性: イソフロキセピンは、その特異的な結合プロファイルと、黒質線条体系におけるドーパミン感受性亢進を誘発する能力においてユニークであり、視床下部漏斗系には影響を与えません . この選択的な作用により、他の神経遮断薬と比較して副作用プロファイルに利点がある可能性があります。
類似化合物との比較
Zotepine: Another dibenzothiepin derivative with similar antipsychotic properties.
Perphenazine: A phenothiazine derivative with comparable efficacy in treating schizophrenia.
Cloflumide: A related compound with neuroleptic activity.
Uniqueness: Isofloxythepin is unique in its specific binding profile and its ability to induce dopaminergic supersensitivity in the nigrostriatal system without affecting the tuberoinfundibular system . This selective action may offer advantages in terms of side effect profiles compared to other neuroleptics.
生物活性
Isofloxythepin is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antiviral research. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal activity, and its potential as an antiviral agent.
This compound is primarily recognized for its inhibitory effects on dopaminergic neuron activity. Research conducted by Yamada et al. (1986) demonstrated that this compound significantly inhibits the firing rates of dopaminergic neurons in rats, suggesting its potential utility in treating conditions characterized by dopaminergic dysregulation, such as schizophrenia and Parkinson's disease . The compound acts through specific receptor interactions, influencing neurotransmitter dynamics.
Antiviral Activity
Recent studies have investigated the antiviral properties of this compound, particularly against SARS-CoV-2. In a high-throughput screening of compounds targeting the main protease (Mpro) of SARS-CoV-2, this compound exhibited a promising efficacy profile with an effective concentration (EC50) of 4.8 μM and a cytotoxic concentration (CC50) greater than 17 μM . This indicates that while it has antiviral activity, caution is needed due to its cytotoxicity at higher concentrations.
Comparative Efficacy Against SARS-CoV-2
The following table summarizes the antiviral activity of this compound compared to other compounds tested against SARS-CoV-2:
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 4.8 | >17 | >3.54 |
| Calpeptin | 0.97 | >100 | >103 |
| Triglycidyl Isocyanurate | 30.02 | >100 | >3.33 |
Note: The Selectivity Index (SI) is calculated as CC50/EC50.
Case Studies and Research Findings
- Neuropharmacological Studies : A pivotal study by Yamada et al. highlighted the inhibitory effects of this compound on dopaminergic neurons, showing significant reductions in neuronal firing rates which could be beneficial in treating hyperdopaminergic states .
- Antiviral Screening : In a comprehensive screening for Mpro inhibitors, this compound was identified as a compound with notable antiviral properties against SARS-CoV-2. The study found that while it effectively reduced viral replication, its cytotoxicity at higher doses necessitates further investigation into safer dosing regimens .
- Potential for Drug Repurposing : Given the urgent need for effective treatments against COVID-19, this compound's profile suggests it could be repurposed for antiviral applications, especially if combined with other agents to enhance efficacy while mitigating toxicity .
特性
CAS番号 |
70931-18-9 |
|---|---|
分子式 |
C23H29FN2OS |
分子量 |
400.6 g/mol |
IUPAC名 |
2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H29FN2OS/c1-16(2)17-4-6-22-20(13-17)21(26-9-7-25(8-10-26)11-12-27)14-18-3-5-19(24)15-23(18)28-22/h3-6,13,15-16,21,27H,7-12,14H2,1-2H3 |
InChIキー |
XDBMBHVYXPBOPL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F |
正規SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F |
Key on ui other cas no. |
70931-18-9 |
同義語 |
3-fluor-8-isopropyl-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin isofloxythepin isofloxythepin, 10-(14)C-labeled |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















